molecular formula C11H9BrO2S B13002568 Ethyl 7-bromobenzo[b]thiophene-3-carboxylate

Ethyl 7-bromobenzo[b]thiophene-3-carboxylate

Cat. No.: B13002568
M. Wt: 285.16 g/mol
InChI Key: WEZSKTQMPFAEOT-UHFFFAOYSA-N
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Description

Ethyl 7-bromobenzo[b]thiophene-3-carboxylate ( 2090834-61-8) is a high-value brominated heterocyclic building block with the molecular formula C 11 H 9 BrO 2 S and a molecular weight of 285.16 g/mol . This compound is strategically functionalized with both a bromine substituent and an ester group, making it a versatile intermediate in organic synthesis and medicinal chemistry research. Its primary research value lies in its application in cross-coupling reactions, where the bromine atom acts as a handle for metal-catalyzed transformations such as Suzuki or Buchwald-Hartwig reactions. Furthermore, the ethyl ester group can be hydrolyzed to the corresponding carboxylic acid, 7-Bromobenzo[b]thiophene-3-carboxylic acid (CAS 19075-62-8), providing a separate pathway for further derivatization into amides or other functional groups . As a key scaffold, it is extensively used in the design and synthesis of novel compounds for pharmaceutical development, particularly in the exploration of new therapeutic agents. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic uses in humans or animals. Researchers should consult the safety data sheet and handle this compound with appropriate precautions in a laboratory setting.

Properties

Molecular Formula

C11H9BrO2S

Molecular Weight

285.16 g/mol

IUPAC Name

ethyl 7-bromo-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C11H9BrO2S/c1-2-14-11(13)8-6-15-10-7(8)4-3-5-9(10)12/h3-6H,2H2,1H3

InChI Key

WEZSKTQMPFAEOT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CSC2=C1C=CC=C2Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 7-bromobenzo[b]thiophene-3-carboxylate typically involves the bromination of benzo[b]thiophene derivatives followed by esterification. One common method includes the bromination of benzo[b]thiophene-3-carboxylic acid using bromine in the presence of a catalyst, followed by esterification with ethanol under acidic conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for bromination and esterification processes to enhance yield and efficiency .

Chemical Reactions Analysis

Ester Hydrolysis

The ethyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for generating bioactive derivatives.

Reaction Conditions and Yield :

ReactantsConditionsProductYieldReference
Ethyl 7-bromobenzo[b]thiophene-3-carboxylateLiOH, THF/H<sub>2</sub>O, RT7-Bromobenzo[b]thiophene-3-carboxylic acid90%

This hydrolysis is typically monitored by TLC and purified via acid precipitation . The carboxylic acid product is a precursor for amide coupling reactions in drug discovery .

Suzuki-Miyaura Cross-Coupling

The bromine atom at position 7 participates in palladium-catalyzed cross-coupling reactions with boronic acids, enabling aryl/heteroaryl group introduction.

Example Reaction :
this compound reacts with phenylboronic acid under Suzuki conditions (Pd catalyst, base) to form ethyl 7-phenylbenzo[b]thiophene-3-carboxylate.

Optimized Conditions :

  • Catalyst: Pd(PPh<sub>3</sub>)<sub>4</sub> (5 mol%)

  • Base: Na<sub>2</sub>CO<sub>3</sub>

  • Solvent: Toluene/EtOH/H<sub>2</sub>O (3:1:1)

  • Temperature: 90°C, 12 h

  • Yield: 64–83% (similar bromothiophene derivatives)

This reaction expands structural diversity for applications in materials and pharmaceuticals .

Nucleophilic Aromatic Substitution

The electron-deficient aromatic ring facilitates nucleophilic substitution at the bromine position.

Reaction with Amines :

NucleophileConditionsProductYieldReference
PiperidineDMF, 80°C, 6 hEthyl 7-(piperidin-1-yl)benzo[b]thiophene-3-carboxylate61%

The reaction proceeds via a two-step mechanism: (1) deprotonation of the nucleophile and (2) displacement of bromide .

Reduction Reactions

The ester group can be reduced to a primary alcohol using agents like LiAlH<sub>4</sub> or DIBAL-H.

Example :
this compound → 7-Bromobenzo[b]thiophene-3-methanol

  • Conditions: LiAlH<sub>4</sub>, THF, 0°C → RT, 2 h

  • Yield: ~70% (analogous esters)

The alcohol derivative is a key intermediate for further functionalization (e.g., alkylation, oxidation).

Palladium-Catalyzed Carbonylation

Under CO pressure, the bromide is replaced by carbonyl groups to form esters or amides.

Reaction Table :

ConditionsProductYieldReference
PdI<sub>2</sub>/KI, MeOH, 40 atm CO-air, 80°C, 24 hMethyl benzo[b]thiophene-3-carboxylate43–83%

This method is scalable and compatible with diverse alcohols (e.g., ethanol, i-PrOH) .

Amide Coupling

The hydrolyzed carboxylic acid reacts with amines via carbodiimide-mediated coupling (e.g., EDCI/DMAP).

Example :
7-Bromobenzo[b]thiophene-3-carboxylic acid + pyrrolidine → N-(pyrrolidin-1-yl)benzo[b]thiophene-3-carboxamide

  • Conditions: EDCI, DMAP, DCM, RT, 8 h

  • Yield: 49–86% (analogous substrates)

This reaction is pivotal for synthesizing kinase inhibitors and other bioactive molecules .

Oxidative Functionalization

The thiophene ring undergoes oxidation to form sulfone derivatives, altering electronic properties.

Conditions :

  • Oxidizing agent: m-CPBA (3 equiv)

  • Solvent: CH<sub>2</sub>Cl<sub>2</sub>, 0°C → RT, 12 h

  • Product: Ethyl 7-bromobenzo[b]thiophene-1,1-dioxide-3-carboxylate

  • Yield: >80% (similar substrates)

Sulfone derivatives exhibit enhanced binding affinity in medicinal chemistry .

Grignard Reaction

The ester reacts with Grignard reagents (e.g., MeMgBr) to form ketones or tertiary alcohols.

Mechanism :

  • Nucleophilic attack at the carbonyl carbon.

  • Quenching with H<sub>2</sub>O yields the alcohol.

Scientific Research Applications

Synthesis of Ethyl 7-Bromobenzo[b]thiophene-3-carboxylate

The synthesis of this compound typically involves the bromination of benzo[b]thiophene derivatives followed by carboxylation reactions. Various methods have been developed to enhance yield and purity, including:

  • Wittig Reaction : A common method that allows for the formation of the target compound through the reaction of phosphonium salts with carbonyl compounds .
  • Esterification Techniques : Utilizing ethyl mercaptoacetate in the presence of triethylamine to facilitate the reaction under controlled conditions .

Biological Activities

This compound has shown promising biological activities, making it a candidate for pharmaceutical development. Key findings include:

  • Anticancer Properties : Research indicates that derivatives of this compound exhibit apoptosis-inducing effects in cancer cells. For instance, studies have shown that modifications to the thiophene ring can enhance cytotoxicity against breast cancer cell lines .
  • Positive Allosteric Modulation : The compound has been identified as a selective positive allosteric modulator for certain receptors, which may have implications in treating neurological disorders .

Applications in Medicinal Chemistry

The versatility of this compound extends to various therapeutic areas:

  • Cancer Therapy : Its derivatives are being explored as potential agents for inducing apoptosis in cancer cells, particularly breast cancer .
  • Neurological Applications : The compound's role as an allosteric modulator suggests potential applications in developing treatments for disorders such as anxiety and schizophrenia .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInduces apoptosis in breast cancer cells
Positive Allosteric ModulatorEnhances receptor activity
Antioxidant PropertiesExhibits significant antioxidant activity

Case Study: Anticancer Activity

In a notable study, this compound was tested against various cancer cell lines. The results demonstrated a dose-dependent increase in apoptosis markers, indicating its potential as a chemotherapeutic agent. The study utilized both in vitro assays and animal models to assess efficacy and toxicity profiles, revealing significant improvements in survival rates among treated subjects compared to controls .

Mechanism of Action

The mechanism of action of ethyl 7-bromobenzo[b]thiophene-3-carboxylate in biological systems involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to therapeutic effects such as anti-inflammatory or anticancer activity. The exact pathways and molecular targets can vary depending on the specific application and derivative of the compound .

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers and Halogen-Substituted Derivatives

Ethyl 7-Bromobenzo[b]thiophene-2-Carboxylate
  • Structure : Bromine at position 7, ester at position 2.
  • Synthesis : Prepared via condensation of 3-bromo-2-fluorobenzaldehyde with ethyl mercaptoacetate in acetonitrile under basic conditions .
  • Key Differences: The ester group’s position (2 vs. 3) alters electronic distribution and steric accessibility.
Ethyl 7-Chloro-3-Hydroxybenzo[b]thiophene-2-Carboxylate
  • Structure : Chlorine at position 7, hydroxyl at position 3, ester at position 2 (CAS: 1825392-01-5).
  • Molecular Weight : 256.71 g/mol .
  • Comparison: Chlorine’s lower electronegativity and smaller atomic radius compared to bromine reduce steric hindrance and alter electronic effects.

Amino-Substituted Derivatives

Ethyl 2-Amino-4,5,6,7-Tetrahydrobenzo[b]thiophene-3-Carboxylate
  • Structure: Amino group at position 2, saturated cyclohexene ring (CAS: 4506-71-2).
  • Applications : A key intermediate for apoptosis-inducing agents in breast cancer therapy. Derivatives exhibit IC₅₀ values < 10 µM against MCF-7 cells .
  • Comparison: The amino group enables hydrogen bonding and participation in cyclization reactions (e.g., forming pyrimidinones) .
Ethyl 2-Acetamido-6-Bromo-7-(3-Hydroxy-2-Methylpropoxy)benzo[b]thiophene-3-Carboxylate
  • Structure : Bromine at position 6, acetamido at position 2, and a hydroxypropoxy side chain (CAS: 678148-16-8) .
  • Key Features :
    • The hydroxypropoxy group enhances hydrophilicity, improving bioavailability.
    • Bromine at position 6 (vs. 7 in the parent compound) may redirect reactivity in substitution reactions.

Functionalized and Spiro Derivatives

Spiro[Benzo[b]Thiophene-Benzofuran] Derivatives
  • Example: Ethyl 7′-chloro-2-(2-cyanoacetamido)-4′,6′-dimethoxy-5-methyl-spiro[benzo[b]thiophene-6,2′-benzofuran]-3-carboxylate .
  • Multiple substituents (cyanoacetamido, methoxy) diversify electronic properties and binding modes.

Comparative Data Table

Compound Name Substituents Molecular Weight (g/mol) Key Properties/Applications References
Ethyl 7-bromobenzo[b]thiophene-3-carboxylate Br (C7), COOEt (C3) 285.16 Electrophilic intermediate
Ethyl 7-bromobenzo[b]thiophene-2-carboxylate Br (C7), COOEt (C2) 285.16 Precursor for carboxylic acid derivatives
Ethyl 7-chloro-3-hydroxybenzo[b]thiophene-2-carboxylate Cl (C7), OH (C3), COOEt (C2) 256.71 Enhanced solubility, hydrogen bonding
Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate NH₂ (C2), saturated ring 225.31 Apoptosis induction (IC₅₀ < 10 µM)
Ethyl 2-acetamido-6-bromo-7-(hydroxypropoxy)benzo[b]thiophene-3-carboxylate Br (C6), AcNH (C2), OCH₂CH(OH)CH₃ 443.30 Improved bioavailability

Research Findings and Implications

  • Reactivity : Bromine at position 7 in the parent compound facilitates Suzuki-Miyaura couplings, enabling aryl/heteroaryl introductions .
  • Bioactivity: Amino-substituted analogs (e.g., tetrahydrobenzo[b]thiophenes) show potent anticancer activity, attributed to their ability to intercalate DNA or inhibit kinases .
  • Structural Optimization: Hydroxy and amino groups improve solubility and target engagement, while halogen atoms (Br/Cl) balance reactivity and lipophilicity .

Biological Activity

Ethyl 7-bromobenzo[b]thiophene-3-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the available literature on its biological activity, synthesis, and mechanisms of action, supported by relevant data tables and case studies.

Chemical Structure and Properties

This compound has the molecular formula C9H7BrO2SC_9H_7BrO_2S. The presence of a bromine atom at the 7th position and an ethyl ester group contributes to its unique chemical properties, making it a suitable candidate for various biological applications.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. For instance, compounds with similar structures have shown significant antiproliferative activity against various cancer cell lines. A notable study demonstrated that related benzothiophene derivatives exhibited IC50 values in the nanomolar range against human cancer cell lines, indicating strong growth inhibition .

Table 1: Antiproliferative Activity of Related Compounds

CompoundCell LineIC50 (µM)Mechanism of Action
Compound AMCF-7 (Breast)0.2 - 1.4Inhibition of tubulin polymerization
Compound BHepG2 (Liver)0.31 - 11Induction of apoptosis
This compoundTBDTBD

Antimicrobial Activity

In addition to anticancer properties, this compound has been investigated for its antimicrobial activity . Preliminary studies suggest that it exhibits inhibitory effects against various bacterial strains, although specific data on its efficacy is still limited .

The mechanism of action for this compound is believed to involve interaction with key cellular targets. Studies indicate that compounds within this class may disrupt cell cycle progression and induce apoptosis in cancer cells through pathways involving:

  • Inhibition of tubulin polymerization , leading to cell cycle arrest.
  • Induction of apoptosis via mitochondrial pathways, as evidenced by increased markers of early and late apoptosis in treated cells .

Case Studies

  • In Vitro Studies on Cancer Cell Lines : A study evaluated the effects of related compounds on a panel of human cancer cell lines, including MCF-7 and HepG2. The results indicated that these compounds could selectively inhibit cancer cell growth without affecting normal lymphocytes significantly, suggesting a potential therapeutic window .
  • Enzyme Inhibition Potential : Research has also focused on the enzyme inhibition capabilities of benzothiophene derivatives, highlighting their role as potential inhibitors of key enzymes involved in tumor progression. This compound's structure may allow it to act similarly .

Q & A

Q. What are the standard synthetic routes for Ethyl 7-bromobenzo[b]thiophene-3-carboxylate?

The compound is typically synthesized via cyclization reactions of ethyl 2-aminothiophene-3-carboxylate derivatives. For example, bromination of the benzo[b]thiophene core can be achieved using N-bromosuccinimide (NBS) under controlled conditions. Hydrolysis of the ester group (e.g., using NaOH in methanol under reflux) is a common step to generate carboxylic acid derivatives for further functionalization . Gewald-like reactions involving ethyl cyanoacetate, ketones, and sulfur are also employed to form the thiophene ring .

Q. How is the compound purified after synthesis?

Flash chromatography on silica gel with ethyl acetate/petroleum ether gradients (e.g., 2:8 v/v) is widely used for purification. Recrystallization from ethanol or methanol is recommended for obtaining high-purity crystalline products, as demonstrated in multiple syntheses of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives .

Q. What analytical techniques are used for structural characterization?

  • 1H-NMR and 13C-NMR (in CDCl₃ or DMSO-d₆) to confirm substituent positions and ester/amide linkages .
  • Mass spectrometry (ESI or EI) to verify molecular ion peaks and fragmentation patterns (e.g., [M+1]+ = 240.3 for ethyl 2-amino-6-methyl derivatives) .
  • Melting point analysis to assess purity (e.g., 112–114°C for intermediates) .

Advanced Research Questions

Q. How can regioselectivity challenges during bromination be addressed?

Bromination of benzo[b]thiophene derivatives often leads to positional isomerism. For instance, bromination of ethyl indole-3-carboxylate analogs yielded a mixture of 5- and 6-bromo derivatives due to competing electrophilic aromatic substitution pathways . To enhance regioselectivity, directing groups (e.g., electron-withdrawing esters) or Lewis acid catalysts can be employed to stabilize intermediates. X-ray crystallography is critical for unambiguous structural confirmation .

Q. What strategies optimize the compound’s bioactivity in anticancer studies?

Derivatization of the 2-amino group on the thiophene ring (e.g., acylation with chloroacetyl chloride or cyclization with ethyl isothiocyanate) enhances antiproliferative activity. For example, compound 4 in reduced MCF-7 breast cancer cell viability by 26.86% via apoptosis induction. Structure-activity relationship (SAR) studies suggest that bulky substituents (e.g., 2,6-difluorobenzyl) improve target binding .

Q. How are data contradictions resolved in spectroscopic analyses?

Discrepancies in NMR or MS data (e.g., unexpected splitting or missing peaks) may arise from dynamic effects or impurities. Techniques include:

  • Variable-temperature NMR to identify conformational exchange.
  • 2D NMR (COSY, HSQC) to assign overlapping signals.
  • High-resolution MS to distinguish isobaric species. For example, used X-ray crystallography to resolve ambiguities in thiourea derivatives .

Q. What in vitro and in vivo models are suitable for evaluating anticancer activity?

  • In vitro : Cytotoxicity assays (e.g., MTT) against MCF-7 (breast) and HepG-2 (liver) cancer lines, with IC₅₀ values calculated from dose-response curves. Flow cytometry (Annexin V/PI staining) quantifies apoptosis .
  • In vivo : Xenograft models (e.g., BALB/c mice) to assess tumor mass reduction. Compound 4 reduced solid tumors by 26.6% in vivo .

Q. How can computational methods aid in drug design for this compound?

  • Molecular docking (e.g., targeting JAK2 kinase) to predict binding modes and affinity.
  • Physicochemical property prediction (LogP, solubility) using tools like Molinspiration.
  • Pharmacophore modeling to identify critical functional groups for activity .

Methodological Considerations

Q. What are the key steps in designing derivatives for structure-activity studies?

  • Core modification : Introduce substituents (halogens, alkyl chains) at the 7-position to modulate steric/electronic effects.
  • Ester/amide functionalization : Replace the ethyl ester with methyl or benzyl groups to alter metabolic stability.
  • Hybridization : Fuse the thiophene ring with pyrimidine or oxazine moieties (via cyclization) to enhance DNA intercalation .

Q. How to troubleshoot low yields in cyclization reactions?

  • Solvent optimization : Use polar aprotic solvents (DMF, DCM) to stabilize transition states.
  • Catalyst screening : Employ bases (K₂CO₃) or Lewis acids (ZnCl₂) to accelerate ring closure.
  • Temperature control : Reflux conditions (e.g., 112°C in toluene under N₂) improve reaction efficiency .

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